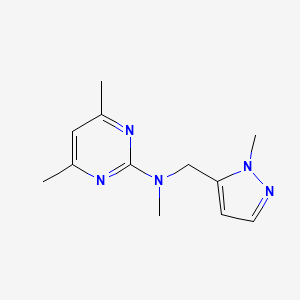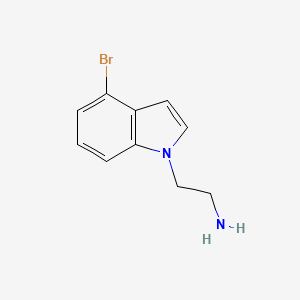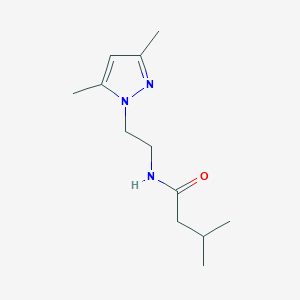
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in the literature . For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives have been studied extensively. For instance, the reaction of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
Compounds with pyrazole moieties, including derivatives similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide, have been studied for their potential antimicrobial and anticancer activities. Research indicates that some pyrazole derivatives exhibit higher anticancer activity than reference drugs and possess significant antimicrobial properties. The compounds of interest in these studies have been characterized through various spectral methods and evaluated in vitro for their biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition
Bipyrazole derivatives have been investigated for their potential as corrosion inhibitors. Studies involving density functional theory (DFT) have elucidated the efficiencies and reactive sites of these compounds, correlating their corrosion inhibition properties with parameters such as EHOMO, ELUMO, and gap energy. The theoretical findings align with experimental data, enhancing the understanding of these compounds' inhibitive behaviors (Wang, Wang, Wang, Wang, & Liu, 2006).
Synthesis and Characterization of New Compounds
Research has focused on synthesizing new compounds based on 3,5-dimethyl-1H-pyrazole and evaluating their anticancer activities. These studies involve reacting 3,5-dimethyl-1H-pyrazole with various agents to create derivatives, which are then characterized using elemental and spectral data. Some of these newly synthesized compounds demonstrate significant anticancer activity, indicating their potential in medicinal chemistry (Metwally, Abdelrazek, & Eldaly, 2016).
Cytotoxic Activity Against Tumor Cell Lines
Studies on tridentate bipyrazolic compounds have revealed their cytotoxic properties against tumor cell lines, highlighting the influence of substituents linked to the aminic nitrogen and pyrazolic rings on cytotoxic activity. These findings emphasize the significance of structural features in determining the bioactivity of pyrazole-based compounds (Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, & Melhaoui, 2007).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9(2)7-12(16)13-5-6-15-11(4)8-10(3)14-15/h8-9H,5-7H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTXAXGESGTRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)
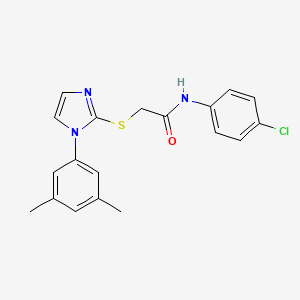
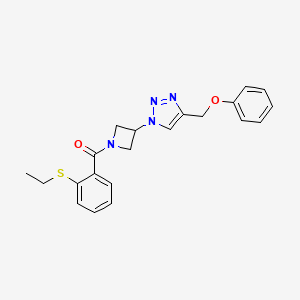
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639505.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2639506.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one](/img/structure/B2639508.png)
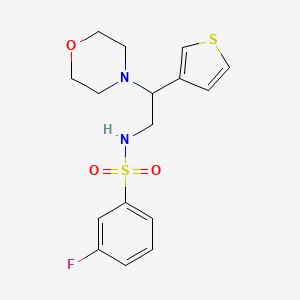

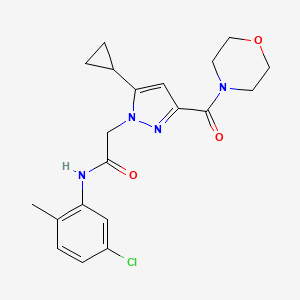
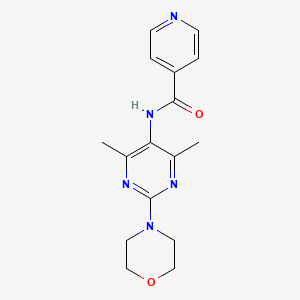
![(Z)-1-benzyl-3-(((2-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2639518.png)
